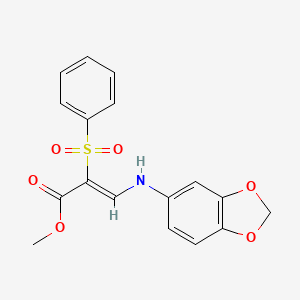![molecular formula C20H16ClN5O3S3 B2430235 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 313405-12-8](/img/structure/B2430235.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H16ClN5O3S3 and its molecular weight is 506.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- Indapamide derivatives, including structures related to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide, have shown promising anticancer properties. Notably, a compound named SGK 266 exhibited significant proapoptotic activity against melanoma cell lines and inhibited specific carbonic anhydrase isoforms, potentially contributing to anticancer mechanisms (Yılmaz et al., 2015).
Antimicrobial Activity
- Derivatives of this compound demonstrated potent antimicrobial activities. Compounds synthesized by reacting azolylsulfonylamines with azolylchloroacetamides exhibited low minimal inhibitory concentrations against various microbial strains, suggesting their potential as antimicrobial agents. The molecular properties of these molecules indicate their druglikeness, supporting their candidacy as drug compounds (S. P et al., 2021).
Enzyme Inhibition
- Several aromatic sulfonamides, structurally related to the compound of interest, were studied for their ability to inhibit carbonic anhydrase isoenzymes. Compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide demonstrated nanomolar inhibitory concentrations against specific isoenzymes, highlighting their potential in enzyme-targeted therapies (Supuran et al., 2013).
Fluorescent Probes and Bioimaging
- A novel benzothiazole-based fluorescent probe, structurally related to the compound , was developed for cysteine detection. This probe shows high selectivity and sensitivity and was successfully applied in bioimaging of intracellular cysteine in living cells. Additionally, a paper test strip system was developed for convenient cysteine detection (Yu et al., 2018).
Anti-Inflammatory and Antifungal Activities
- Compounds synthesized from 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides were tested for analgesic, anti-inflammatory, and antimicrobial activities. The results showed promising activities, suggesting the potential of such compounds in treating various conditions (Gein et al., 2019).
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3S3/c21-18-8-7-17(31-18)16-13-30-20(24-16)25-19(27)14-3-5-15(6-4-14)32(28,29)26(11-1-9-22)12-2-10-23/h3-8,13H,1-2,11-12H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYWDWDENVNVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
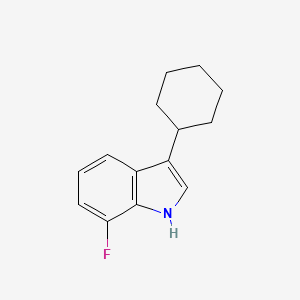
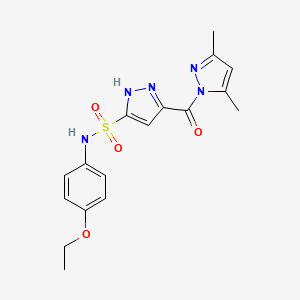
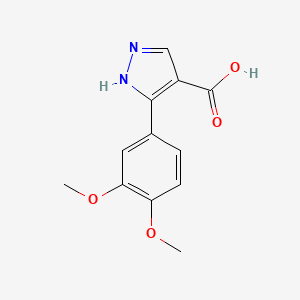

![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2430159.png)

![(2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one](/img/structure/B2430162.png)

![Spiro[3.5]nonan-9-one](/img/structure/B2430165.png)
![(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2430167.png)
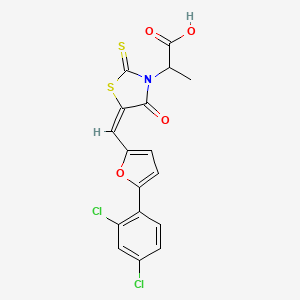
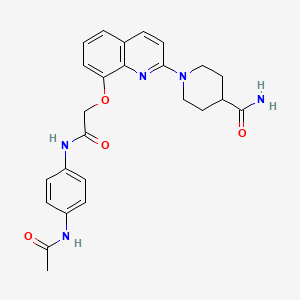
![N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2430171.png)
